![molecular formula C11H12N4O2S B2837835 N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235236-52-8](/img/structure/B2837835.png)
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
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Description
N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound has been shown to have various biochemical and physiological effects, making it an important subject of study in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
Pyrazole derivatives, including N-(2-methoxyethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, are synthesized through various methods, with a focus on achieving compounds with significant biological activities. The synthesis typically involves the condensation of hydrazines with chalcone derivatives under specific conditions, such as microwave irradiation or using solvents like ethanol or methanol/glacial acetic acid mixture. These methods aim to yield pyrazole derivatives efficiently, highlighting their importance in medicinal and pharmaceutical chemistry due to their wide range of biological activities (Sheetal et al., 2018; Pushkar Kumar Ray et al., 2022).
Biological Activities and Therapeutic Applications
Pyrazole derivatives are known for their diverse biological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. These compounds have been synthesized and evaluated for various biological activities, including their role in treating multidrug-resistant and extensively drug-resistant tuberculosis. The strategic synthesis of these derivatives aims to harness their pharmacological properties, suggesting a promising area for the development of new therapeutic agents (A. M. Dar & Shamsuzzaman, 2015; J. Caminero et al., 2010).
Antimicrobial and Antituberculosis Activity
Pyrazole derivatives have shown promising results as antimicrobial agents, with specific applications in combating tuberculosis. These compounds' mechanisms involve disrupting cell membrane energetics and other critical biological processes in Mycobacterium tuberculosis, indicating their potential in developing new antituberculosis therapies. The importance of pyrazole derivatives in medicinal chemistry is underscored by their role in addressing drug-resistant tuberculosis strains, providing a basis for further research into their therapeutic applications (M. Njire et al., 2016).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-17-5-4-14-10(16)9-7-18-11(15-9)8-6-12-2-3-13-8/h2-3,6-7H,4-5H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYXLTFLZYOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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